1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethyl(methyl)amino)propan-1-one,monohydrochloride
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Overview
Description
N-Methylethylone (hydrochloride) is a synthetic cathinone, a class of compounds known for their stimulant propertiesThis compound is primarily used as an analytical reference standard in forensic and toxicological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methylethylone (hydrochloride) can be synthesized through the reductive N-methylation of nitro compounds. This method involves the reduction of nitro compounds followed by methylation using methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, or dimethyl sulfoxide . The process is straightforward and cost-effective, making it suitable for industrial production.
Industrial Production Methods
The industrial production of N-Methylethylone (hydrochloride) typically involves large-scale synthesis using the aforementioned reductive N-methylation method. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the hydrochloride salt form, which is stable and easy to handle .
Chemical Reactions Analysis
Types of Reactions
N-Methylethylone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various ketones, carboxylic acids, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Methylethylone (hydrochloride) is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Mechanism of Action
The mechanism of action of N-Methylethylone (hydrochloride) involves its interaction with neurotransmitter systems in the brain. It acts as a stimulant by increasing the release and inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation and euphoria .
Comparison with Similar Compounds
N-Methylethylone (hydrochloride) is similar to other synthetic cathinones such as:
Uniqueness
What sets N-Methylethylone (hydrochloride) apart from these compounds is its specific chemical structure, which imparts unique pharmacological properties. It has a distinct balance of stimulant effects and potential therapeutic applications, making it a valuable compound for research .
Properties
Molecular Formula |
C13H18ClNO3 |
---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-[ethyl(methyl)amino]propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-4-14(3)9(2)13(15)10-5-6-11-12(7-10)17-8-16-11;/h5-7,9H,4,8H2,1-3H3;1H |
InChI Key |
YTQNIFDOIXPJTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(C)C(=O)C1=CC2=C(C=C1)OCO2.Cl |
Origin of Product |
United States |
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